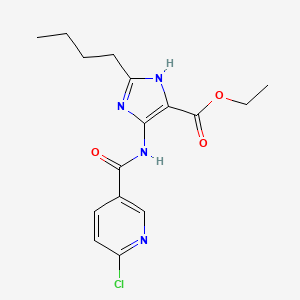
ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the imidazole family and has been synthesized using different methods.
作用机制
The mechanism of action of Ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of specific enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In addition, this compound has been shown to have antibacterial activity against certain strains of bacteria. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the advantages of Ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is its potential as a lead compound for the development of new drugs. In addition, this compound has been shown to have good solubility in organic solvents, which makes it easy to handle in the laboratory. However, one of the limitations of this compound is its low stability in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of Ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate. One area of interest is the development of new drugs based on this compound. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential use of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, should also be explored.
合成方法
The synthesis of Ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been reported in the literature using various methods. One of the methods involves the reaction of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid with ethyl 6-chloro-3-pyridinecarboxylate in the presence of a base. Another method involves the reaction of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid with 6-chloro-3-pyridinecarboxylic acid ethyl ester in the presence of a base. Both methods have been reported to yield Ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate in good yields.
科学研究应用
Ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate has been studied for its potential applications in various fields. One of the areas of interest is in the development of new drugs. Studies have shown that this compound has potential as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease.
属性
IUPAC Name |
ethyl 2-butyl-4-[(6-chloropyridine-3-carbonyl)amino]-1H-imidazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-3-5-6-12-19-13(16(23)24-4-2)14(20-12)21-15(22)10-7-8-11(17)18-9-10/h7-9H,3-6H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPJWBWMFSDOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)C(=O)OCC)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2986780.png)
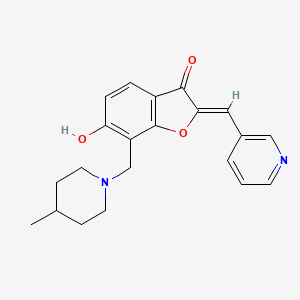

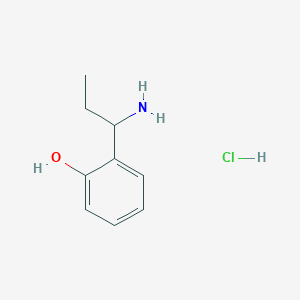

![N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2986786.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2986787.png)
![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide](/img/structure/B2986790.png)
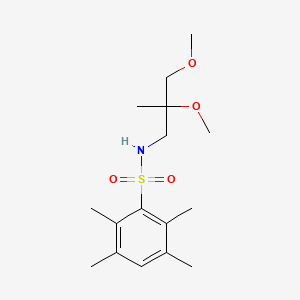
![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2986793.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2986796.png)
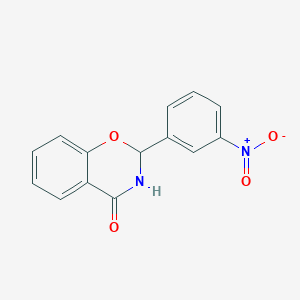
![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2986800.png)
![methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2986802.png)